1-丙烯-1-胺,N,N,2-三甲基-

描述

Synthesis Analysis

The synthesis of 1-Propen-1-amine derivatives involves multiple approaches including direct amination processes, condensation reactions, and cycloaddition reactions. For example, N-Methylidene[bis(trimethylsilyl)methyl]amine acts as a stable methanimine synthon in [2 + 2] cycloadditions with ketenes, providing a pathway to synthesize β-lactams in a single step (Palomo et al., 1997). Another approach involves the reaction of 3,3-bis(trimethylsilyl)propene with iminium ions, leading to (E)-β-aminovinylsilanes, showcasing the compound's reactivity towards iminium ions (Princet et al., 2000).

Molecular Structure Analysis

The molecular structure of related compounds has been thoroughly investigated using various analytical techniques. Studies include FT-IR, NBO, HOMO and LUMO analysis, and X-ray diffraction to determine vibrational wavenumbers, hyperpolarizability, and the molecular geometry of derivatives. For instance, the molecular structure and vibrational wavenumbers of certain derivatives were computed and analyzed, revealing details about the stability and charge transfer within the molecule (Mary et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 1-Propen-1-amine derivatives highlight the compound's versatility. For example, octahedral group 4 metal complexes containing amine, amido, and aminopyridinato ligands were synthesized, demonstrating the compound's potential in forming complex metal-ligand structures (Fuhrmann et al., 1996). Reactions with isocyanates and isothiocyanates showcase its reactivity, leading to a variety of products including 3,4-dihydro-1,3,5-triazin-2(1H)-ones (Matsuda et al., 1972).

Physical Properties Analysis

The physical properties of 1-Propen-1-amine derivatives are crucial for their application in various fields. Studies have focused on solubility, thermal stability, and viscosity measurements, providing a comprehensive understanding of how structural modifications affect these properties. For example, new Poly(Amide-Imide)s based on derivatives were synthesized and analyzed for their physical properties, including thermal and solubility tests, to evaluate their potential in materials science (Faghihi et al., 2011).

Chemical Properties Analysis

The chemical properties of 1-Propen-1-amine, N,N,2-trimethyl-, derivatives, such as reactivity towards various chemical reagents and conditions, have been explored. For instance, the synthesis and cytotoxic activity of certain derivatives were investigated, highlighting the compound's potential in medicinal chemistry and drug design (Ignatovich et al., 2014).

科学研究应用

β-三氟甲基化烯胺的合成

1-丙烯-1-胺,N,N,2-三甲基-衍生物用于合成 β-三氟甲基化烯胺。例如,三甲基-[(Z)-2,3,3,3-四氟-1-丙烯基]碘化铵与仲胺反应,立体选择性地形成相应的 N, N-二烷基-[(Z-2,3,3,3-四氟-1-丙烯基]胺 (H. Yamanaka、K. Shiomi 和 T. Ishihara,1995 年)。

基于生物质的醇胺化

胺,包括源自 1-丙烯-1-胺,N,N,2-三甲基-的 N,N,N-三甲基胺,是化学工业中的关键中间体。它们用于制造各种产品,如农用化学品、药品和聚合物。直接醇胺化工艺是生产这些胺的重要方法 (M. Pera-Titus 和 F. Shi,2014 年)。

聚合中的第 4 族金属配合物

1-丙烯-1-胺,N,N,2-三甲基-基化合物参与含有胺配体的第 4 族金属配合物的合成。这些配合物用于 α-烯烃低聚和聚合工艺中,在生产聚合物方面显示出显着的活性 (H. Fuhrmann、S. Brenner、P. Arndt 和 R. Kempe,1996 年)。

光化学反应

1-丙烯-1-胺,N,N,2-三甲基-的衍生物,如 1-芳基丙烯,在光化学过程中与胺反应。这些反应导致形成荧光激基复合物中间体和各种光化学产物 (F. Lewis 和 D. Bassani,1994 年)。

超分子聚合物合成

1-丙烯-1-胺,N,N,2-三甲基-衍生物用于合成用于超分子聚合物结构的三酰胺。这些聚合物表现出独特的晶体堆积和在材料科学中很重要的分子构象 (Claudio A. Jiménez 等人,2009 年)。

喹啉和氨基硅烷的合成

该化合物用于合成丙酰胺和 N-取代氨基硅烷的衍生物,扩展了其在有机合成和材料科学中的应用 (M. Voronkov 等人,1978 年)。

安全和危害

属性

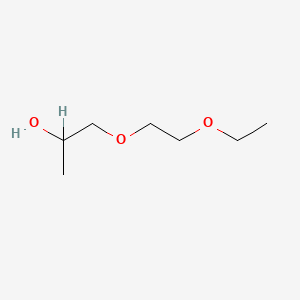

IUPAC Name |

N,N,2-trimethylprop-1-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6(2)5-7(3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSJXWLJYTXOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219118 | |

| Record name | 1-Propen-1-amine, N,N,2-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propen-1-amine, N,N,2-trimethyl- | |

CAS RN |

6906-32-7 | |

| Record name | 1-Propen-1-amine, N,N,2-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propen-1-amine,N,2-trimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC93894 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propen-1-amine, N,N,2-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,4-Triazolo[4,3-a]pyrazine](/img/structure/B1266753.png)

![2-amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1266769.png)